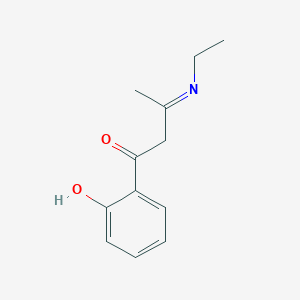
alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide: is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound is characterized by the presence of a morpholinoethyl group, a prenyl group, and a naphthylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylacetic acid with 2-morpholinoethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to prenylation using prenyl bromide in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl or prenyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetamide derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- Alpha-(2-Morpholinoethyl)-alpha-isopropyl-1-naphthylacetamide
- Alpha-(2-Morpholinoethyl)-alpha-ethyl-1-naphthylacetamide
Comparison: Compared to similar compounds, alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide exhibits unique properties due to the presence of the prenyl group. This group enhances its lipophilicity and may improve its ability to interact with biological membranes, making it more effective in certain applications.
Properties
CAS No. |
50765-92-9 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)10-11-23(22(24)26,12-13-25-14-16-27-17-15-25)21-9-5-7-19-6-3-4-8-20(19)21/h3-10H,11-17H2,1-2H3,(H2,24,26) |
InChI Key |
IHFBWHHINXWEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



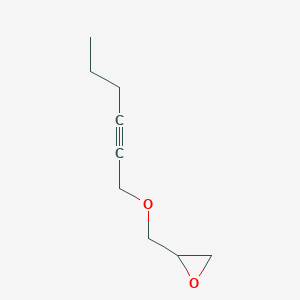
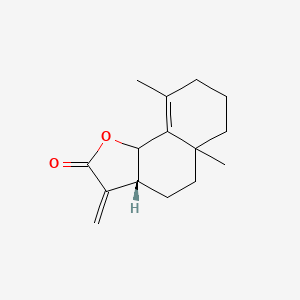
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)

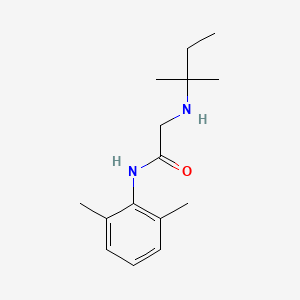

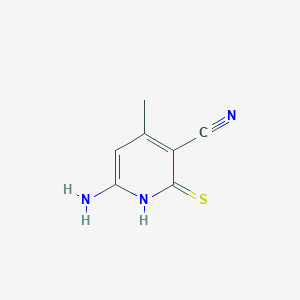




![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
